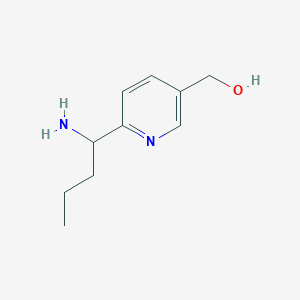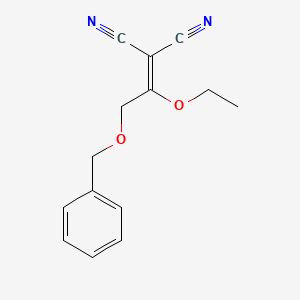
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, specialty chemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a classical method for forming carbon-carbon double bonds by condensing an aldehyde with a compound containing an active methylene group, such as malononitrile. The reaction is usually catalyzed by a base, such as piperidine or pyridine, and can be carried out in various solvents, including ethanol and ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid catalysts, such as Ti-Al-Mg hydrotalcite, which enhances the reaction’s efficiency and selectivity. The use of such catalysts allows for a greener and more sustainable production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce ethoxyethylidene derivatives .
Scientific Research Applications
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar chemical properties and applications.
Ethoxyethylidenemalononitrile: Another derivative with comparable reactivity and uses.
Uniqueness
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile stands out due to its unique combination of benzyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(1-ethoxy-2-phenylmethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(13(8-15)9-16)11-17-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3 |
InChI Key |
WOSFIKLUWDUPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C#N)C#N)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




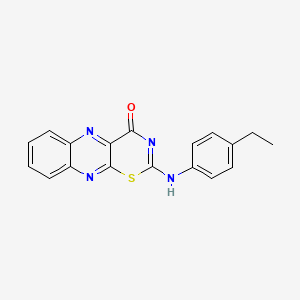
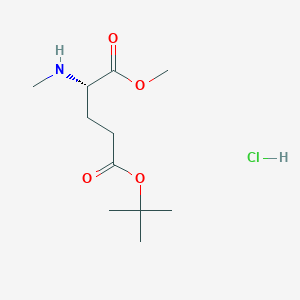
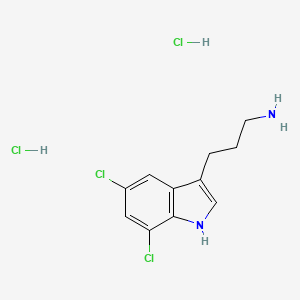
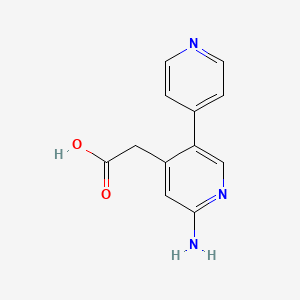
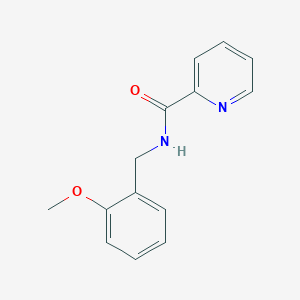
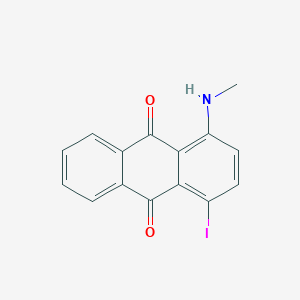

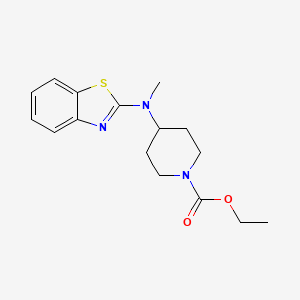
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
